1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol
Description
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol is a tin-based organometallic compound featuring a cycloheptanol backbone conjugated to a benzyl(dichloro)stannyl-ethenyl moiety. This structure combines a bulky seven-membered cycloheptanol ring with a tin center, which is stabilized by dichloro and benzyl substituents. The compound’s unique geometry and electronic properties make it a subject of interest in catalysis and materials science, though its specific applications remain understudied compared to structurally related pesticides or coordination complexes.
Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELX software (widely used for small-molecule refinement) playing a critical role in elucidating bonding patterns and stereochemistry .
Properties
CAS No. |
618444-66-9 |
|---|---|
Molecular Formula |
C16H22Cl2OSn |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
1-[2-[benzyl(dichloro)stannyl]ethenyl]cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.C7H7.2ClH.Sn/c1-2-9(10)7-5-3-4-6-8-9;1-7-5-3-2-4-6-7;;;/h1-2,10H,3-8H2;2-6H,1H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
CWVGJDZMRASHBZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol typically involves the reaction of benzyl chloride with stannous chloride to form benzyl(dichloro)stannane. This intermediate is then reacted with cycloheptanone under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorostannyl group can be reduced to a stannyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorostannyl group would yield a stannyl derivative .
Scientific Research Applications
Organometallic Chemistry
The compound serves as a valuable reagent in organometallic synthesis. Its stannyl group can facilitate cross-coupling reactions, making it useful for creating complex organic molecules. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals.
Catalysis
Due to its unique structure, 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol can act as a catalyst in various chemical reactions. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity, which is crucial in synthetic organic chemistry.
Material Science
In material science, this compound can be utilized to modify polymer properties. The incorporation of organotin compounds into polymers can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.
Biological Studies
Research has indicated potential biological applications for organotin compounds, including antimicrobial and antifungal activities. Studies are ongoing to evaluate the efficacy of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol against various pathogens.
Case Studies
Mechanism of Action
The mechanism of action of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol involves its interaction with specific molecular targets. The benzyl(dichloro)stannyl group can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The cycloheptanol ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several dichloroethenyl-containing pesticides and organometallic complexes. Below is a comparative analysis:
Key Differences:
Metal Center: The target compound’s tin center distinguishes it from non-metallic analogs like cypermethrin or hydramethylnon.
Ring Systems: The cycloheptanol ring provides greater steric bulk compared to cypermethrin’s cyclopropane or hydramethylnon’s pyrimidinone, likely altering substrate binding in catalytic applications.
Bioactivity: Cypermethrin and hydramethylnon are optimized for pesticidal activity via neurotoxic or metabolic pathways, whereas the tin compound’s applications remain speculative without empirical data.
Research Findings and Limitations
- Thermodynamic Stability: The benzyl(dichloro)stannyl group may confer higher thermal stability compared to purely organic analogs, as seen in other tin-based organometallics.
- Toxicity Profile: Tin compounds often exhibit higher environmental persistence and toxicity than cypermethrin or hydramethylnon, necessitating careful handling .
Biological Activity
1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol, with the CAS number 618444-66-9, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
The molecular formula of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol is C16H22Cl2OSn, with a molecular weight of approximately 419.95 g/mol. Its structure includes a dichlorostannyl group attached to a cycloheptanol framework, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 618444-66-9 |
| Molecular Formula | C16H22Cl2OSn |
| Molecular Weight | 419.95 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that organotin compounds, including those similar to 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol, exhibit various biological activities such as antimicrobial, antifungal, and anticancer effects. The presence of the stannyl group is often linked to enhanced biological efficacy.
Antimicrobial Activity
Studies have demonstrated that organotin compounds can possess significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The mode of action typically involves disruption of microbial cell membranes or interference with cellular processes.
Anticancer Activity
The anticancer potential of organotin derivatives has been explored in several studies. For example, compounds structurally related to 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol have shown cytotoxic effects against cancer cell lines in vitro. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
- Antimicrobial Efficacy : A study on benzyldichlorostannyl derivatives reported significant inhibition of bacterial growth at concentrations as low as 0.22 µg/mm² against C. albicans and other pathogens .
- Cytotoxicity in Cancer Models : Research has indicated that certain organotin compounds can suppress tumor growth in xenograft models significantly. For instance, one study reported a tumor growth suppression rate of over 90% in treated mice .
- Mechanistic Insights : Investigations into the mechanisms underlying the biological activity of these compounds suggest that they may interact with tubulin, inhibiting polymerization and leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
